molecular formula C21H19FN2O4 B2759872 Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate CAS No. 899992-12-2

Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate

Cat. No. B2759872
CAS RN: 899992-12-2
M. Wt: 382.391
InChI Key: HZRZILJTORGRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis

Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate plays a significant role in the regioselective synthesis of various compounds. For instance, a study by Ashton and Doss (1993) demonstrates the use of ethyl 2,4-dioxooctanoate in the selective protection of derivatives, leading to the synthesis of various carboxylates with specific structural configurations (Ashton & Doss, 1993).

Synthesis of Metabolites

This compound is also used in the synthesis of metabolites. Mizuno et al. (2006) describe the synthesis of metabolites of a specific quinoline derivative, highlighting the chemical's utility in creating complex organic compounds (Mizuno et al., 2006).

Reactivity with Oximes

In another research context, the reactivity of similar compounds with oximes is explored. Nikolaenkova et al. (2019) investigated the reaction of alkyl(hetero)aromatic α-hydroxyamino oximes with ethyl glyoxylate, contributing to the understanding of the chemical reactions and synthesis of imidazole and oxadiazine derivatives (Nikolaenkova, Tikhonov & Grishchenko, 2019).

Novel Substrate for Electrophilic Substitution Reactions

Devendar et al. (2013) explored the use of a related compound, ethyl 4-ethoxyazulene-1-carboxylate, as a novel substrate for electrophilic substitution reactions, indicating the potential of ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate in similar applications (Devendar et al., 2013).

Antimicrobial and Antioxidant Studies

In the context of antimicrobial and antioxidant studies, Raghavendra et al. (2016) synthesized related compounds and evaluated their properties. Such research underscores the potential of this chemical in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-5-4-6-16(22)11-15)12-19(25)24(23-20)17-9-7-14(2)8-10-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRZILJTORGRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.